molecular formula C15H13F3N2O2S B2672783 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1705501-57-0

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2672783
CAS No.: 1705501-57-0
M. Wt: 342.34
InChI Key: LBYSJMHAJPTUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a thiazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The azetidine ring is often formed via a cyclization reaction of an appropriate amine with a halogenated compound. The final step involves coupling the thiazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The azetidine ring can form hydrogen bonds with receptor sites, modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-phenylethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(methyl)phenyl]ethan-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYSJMHAJPTUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.